Superior Antihyperglycemic Potency in Diabetic Rat Models Relative to Glaucine and Boldine
In a direct head-to-head comparison of five aporphine alkaloids (thaliporphine, glaucine, boldine, N-methyllaurotetanine, predicentrine) and two derivatives evaluated in both STZ-induced insulin-dependent diabetic (IDDM) and nicotinamide-STZ-induced non-insulin-dependent diabetic (NIDDM) rat models, thaliporphine demonstrated the most potent antihyperglycemic effect among all compounds tested [1].
| Evidence Dimension | Antihyperglycemic potency rank among aporphines |
|---|---|
| Target Compound Data | Most potent (rank #1 among 5 aporphines tested) |
| Comparator Or Baseline | Glaucine, boldine, N-methyllaurotetanine, predicentrine (all less potent than thaliporphine) |
| Quantified Difference | Ranked #1 (most potent); 1 mg/kg thaliporphine significantly attenuated plasma glucose increase in intravenous glucose challenge test in normal rats |
| Conditions | STZ-induced diabetic (IDDM) and nicotinamide-STZ-induced diabetic (NIDDM) rat models; intravenous bolus injection |
Why This Matters
For research programs targeting metabolic disorders, thaliporphine offers the highest antihyperglycemic efficacy among the aporphine subclass, enabling lower dosing requirements and potentially improved therapeutic windows relative to structurally similar alternatives.
- [1] Chi, T.C., Lee, S.S., Su, M.J., et al. Antihyperglycemic effect of aporphines and their derivatives in normal and diabetic rats. Planta Med. 2006, 72(13), 1175-1180. PMID: 16924583. View Source
